5-Methyl-3-phenylisoxazole-4-carboxylic acid has been historically used in the preparation of intermediates for the synthesis of penicillin. Penicillin is a well-known antibiotic medication used to treat bacterial infections. A 1972 study describes the use of 5-Methyl-3-phenylisoxazole-4-carboxylic acid in the synthesis of 6-aminopenicillanic acid (6-APA), a key intermediate in the production of penicillin G. []
5-Methyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula . It features an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom, and is substituted at the 5-position with a methyl group and at the 3-position with a phenyl group. The carboxylic acid functional group is located at the 4-position of the isoxazole ring. This compound is notable for its potential biological activity and applications in medicinal chemistry.
Research indicates that 5-Methyl-3-phenylisoxazole-4-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets, potentially influencing pathways related to pain and inflammation. Additionally, it has shown promise in modulating certain receptor activities, contributing to its therapeutic potential .
The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid typically involves several steps:
5-Methyl-3-phenylisoxazole-4-carboxylic acid finds applications in various fields:
Interaction studies have shown that 5-Methyl-3-phenylisoxazole-4-carboxylic acid can form hydrogen bonds and π–π stacking interactions with other molecules. For instance, it forms head-to-head dimers through O—H⋯O hydrogen bonds, which may influence its solubility and bioavailability in biological systems . These interactions are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications.
Several compounds share structural similarities with 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Phenylisoxazole | Similar isoxazole core but lacks methyl substitution | Less hydrophobic due to absence of methyl |
5-Methylisoxazole | Contains methyl at the 5-position | Lacks phenyl substitution |
4-Carboxyphenylisoxazole | Carboxylic acid at different position | Different interaction profile |
5-Methyl-3-(trifluoromethyl)isoxazole | Contains trifluoromethyl group | Enhanced lipophilicity |
These compounds highlight the unique characteristics of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, particularly its specific substitutions that may enhance its biological activity or alter its chemical reactivity compared to other similar compounds.
The benzaldehyde oxime-based synthesis represents one of the most established routes for preparing 5-methyl-3-phenylisoxazole-4-carboxylic acid [3]. This methodology involves the initial formation of benzaldehyde oxime through the reaction of benzaldehyde with hydroxylamine hydrochloride, followed by subsequent cyclization with ethyl acetoacetate [3]. The reaction proceeds under solvent-free conditions at 60°C for approximately one hour, yielding the desired isoxazole derivative in excellent yields ranging from 85-92% [3].
The mechanistic pathway begins with the nucleophilic attack of the hydroxylamine on the carbonyl carbon of benzaldehyde, forming an intermediate oxime through condensation [6]. This oxime intermediate then undergoes cyclization with ethyl acetoacetate in the presence of zinc chloride as a Lewis acid catalyst [3]. The process demonstrates remarkable efficiency, with the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate being obtained after stirring with ethanol for 30 minutes [3]. Subsequent hydrolysis with 5% sodium hydroxide at room temperature for 4 hours, followed by acidification with 2 normal hydrochloric acid, yields the target carboxylic acid derivative [3].
Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Benzaldehyde Oxime-Based Synthesis | Benzaldehyde oxime, Ethyl acetoacetate | Solvent-free, 60°C, 1 hour | 85-92 | Simple workup, eco-friendly |
Zinc Chloride-Catalyzed Approach | ZnCl₂ (0.1 mmol), Benzaldehyde oxime (1 mmol) | Solvent-free, 60°C, 1 hour | 85-95 | High yields, mild conditions |
Ethyl Acetoacetate Reaction | Ethyl acetoacetate (2 mmol), Hydroxylamine HCl | Room temperature, 4 hours | 86-92 | Good functional group tolerance |
Zinc chloride-catalyzed synthesis provides an efficient alternative pathway for accessing 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives [3]. This approach utilizes anhydrous zinc chloride (0.1 mmol) as a Lewis acid catalyst to facilitate the cyclization between benzaldehyde oxime (1 mmol) and ethyl acetoacetate (2 mmol) [3]. The reaction is conducted in a solvent-free environment, with the reaction mixture gradually heated to 60°C without any additional solvent for approximately one hour [3].
The zinc chloride catalyst plays a crucial role in activating the carbonyl group of ethyl acetoacetate, making it more susceptible to nucleophilic attack by the oxime nitrogen [3]. This activation significantly enhances the reaction rate and selectivity, resulting in yields ranging from 85-95% [3]. The completion of the reaction is monitored by thin-layer chromatography, and the reaction mixture is cooled to room temperature before ethanol addition [3]. The zinc chloride catalyst can be recovered and recycled, making this approach economically viable for larger-scale synthesis [6].
The ethyl acetoacetate reaction mechanism involves a multi-step process that begins with the formation of an oxime intermediate through the condensation of ethyl acetoacetate with hydroxylamine hydrochloride [6]. The mechanistic pathway shows that the amine group performs a nucleophilic attack on the carbonyl center of ethyl acetoacetate to form the oxime intermediate [6]. The catalyst then activates the carbonyl group of this oxime intermediate, facilitating nucleophilic attack at the carbonyl carbon of the aromatic aldehyde [6].
The activation by the catalyst combination at 60°C in an oil bath leads to the formation of an intermediate with the removal of a water molecule [6]. Subsequently, the desired isoxazole product is obtained through intramolecular cyclization and elimination of ethyl alcohol [6]. This mechanism has been validated through spectroscopic analysis, with key infrared bands observed at 3010 cm⁻¹ for carbon-hydrogen stretching, 1773 cm⁻¹ for carbonyl stretching, 1655 cm⁻¹ for carbon-nitrogen stretching, and 1529 cm⁻¹ for nitrogen-oxygen stretching [6].
The domino isoxazole-isoxazole isomerization represents a breakthrough in modern synthetic methodology for preparing isoxazole-4-carboxylic acid derivatives [9]. This innovative approach employs iron(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles in dioxane at 105°C to produce isoxazole-4-carboxylic esters and amides in good yields [9]. The reaction proceeds through a controlled isoxazole-azirine-isoxazole/oxazole isomerization sequence [9].
The mechanistic pathway involves the initial formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines under milder conditions using acetonitrile at 50°C [9]. These azirine intermediates then undergo quantitative isomerization either into isoxazoles under catalytic conditions (dioxane, 105°C) or into oxazoles under non-catalytic thermolysis (o-dichlorobenzene, 170°C) [9]. Iron(II) catalysts, particularly FeNTf₂, have proven highly effective for the first step of the domino isomerization, specifically the transformation of isoxazole to 2H-azirine [14].
Method | Catalyst/Conditions | Mechanism | Product Type | Yield Range (%) |
---|---|---|---|---|
Domino Isoxazole-Isoxazole Isomerization | FeCl₂·4H₂O (20 mol%), Dioxane, 105°C | Isoxazole → Azirine → Isoxazole rearrangement | Isoxazole-4-carboxylic esters | 70-85 |
Fe(II)-Catalyzed Transformation | Fe(NTf₂)₂, MeCN, 50°C → Dioxane, 105°C | Two-step Fe(II) catalyzed process | Methyl nicotinates/6-halonicotinates | 65-80 |
Azirine Intermediate Pathway | Thermal conditions, o-dichlorobenzene, 170°C | Azirine ring opening and cyclization | Oxazole derivatives | 60-75 |
Iron(II)-catalyzed transformations have emerged as powerful tools for synthesizing complex isoxazole derivatives through relay catalysis mechanisms [14]. The combination of Fe(II)/Au(I) relay catalysis enables the efficient synthesis of methyl nicotinates and 6-halonicotinates through domino isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles [14]. Iron(II) triflate (FeNTf₂) serves as an effective catalyst for the initial transformation of isoxazole to 2H-azirine, which is compatible with triphenylphosphine gold triflate (Ph₃PAuNTf₂) for the subsequent step [14].
The iron(II) catalyst operates through a reductive mechanism that involves the cleavage of the isoxazole carbon-nitrogen bond, generating azirine intermediates and enamine products [5]. When 5-methoxyisoxazole and FeCl₂·4H₂O (20 mol%) are combined in acetonitrile solution, the reductive breaking of the isoxazole carbon-nitrogen bond produces both azirine and enamine products [5]. The optimal conditions for isomerization involve heating an isoxazole solution in dioxane with FeCl₂·4H₂O catalyst, leading to the formation of the required isoxazole products [5].
Azirine formation pathways represent critical intermediate steps in modern isoxazole synthesis, particularly in photochemical processes [12]. The formation of highly reactive ketenimines via skeletal rearrangement of trisubstituted isoxazoles has been achieved through continuous photochemical processes [12]. This approach utilizes medium-pressure mercury lamps combined with low-pass filters to generate azirine intermediates that can be telescoped into various downstream products [12].
The mechanistic proposal for azirine formation involves photoinduced homolysis of the nitrogen-oxygen single bond of the isoxazole substrate [12]. Following carbon-carbon bond rotation, a reactive conformation of the resulting biradical allows the oxygen-centered radical to abstract a hydrogen atom from a nearby methyl group via a six-membered transition state [12]. The intermediary carbon-centered radical rapidly forms an azirine species through carbon-nitrogen bond formation [12]. This azirine can either ring open to give a dipolar nitrilium species that forms the observed ketenimine after proton transfer, or undergo a concerted [1] [5]-hydrogen shift via a pericyclic process [12].
The utilization of agro-waste-derived catalysts represents a significant advancement in sustainable isoxazole synthesis [6]. Water-extractable organic fraction from pomegranate ash (WEOFPA) combined with glycerol forms an effective eutectic mixture that serves as a green catalyst for synthesizing 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one derivatives [6]. This catalyst system demonstrates remarkable efficiency in facilitating multicomponent reactions between hydroxylamine hydrochloride, ethyl acetoacetate, and various substituted aromatic and heteroaromatic aldehydes [6].
The WEOFPA-glycerol eutectic mixture operates under mild conditions at 60°C in an oil bath, producing isoxazole derivatives with yields ranging from 86-92% [6]. This catalyst system offers several environmental advantages, including non-toxicity, biodegradability, and cost-effectiveness [6]. The catalyst combination activates both the carbonyl group of the oxime intermediate and the aromatic aldehyde, facilitating the formation of the desired isoxazole products through intramolecular cyclization [6]. The developed protocol avoids hazardous solvents and provides an inexpensive alternative to traditional metal-based catalysts [6].
Solvent-free synthetic methodologies have gained prominence in green isoxazole chemistry due to their environmental benefits and operational simplicity [15]. Ball-milling conditions enable the scalable, solvent-free synthesis of 3,5-isoxazoles through 1,3-dipolar cycloaddition reactions between terminal alkynes and hydroxyimidoyl chlorides [15]. This mechanochemical approach utilizes a recyclable copper/aluminum oxide nanocomposite catalyst to achieve moderate to excellent yields while eliminating the need for organic solvents [15].
The ball-milling methodology demonstrates superior sustainability metrics compared to solution-based conditions, with significantly lower environmental factors (E-factors) due to the absence of organic solvents [15]. The process requires shorter reaction times, typically not exceeding 60 minutes, compared to solution-based conditions that require at least two hours [15]. The methodology shows remarkable scalability, with reactions reproducible to a 1.0-gram scale without additional milling time variations [15]. The copper/aluminum oxide catalyst can be easily recycled and reused three times with only slight reduction in yield [15].
Approach | Catalyst/Method | Environmental Benefits | E-Factor | Sustainability Score |
---|---|---|---|---|
Agro-Waste Catalysts | WEOFPA + Glycerol eutectic mixture | Non-toxic, biodegradable catalyst | 2.1-3.5 | High |
Solvent-Free Ball Milling | Cu/Al₂O₃ nanocomposite, Ball milling | Solvent-free, recyclable catalyst | 1.49-4.91 | Very High |
Microwave-Assisted Synthesis | Catalyst-free, MW irradiation | Reduced reaction time, energy efficient | 1.8-2.7 | High |
Sustainable synthesis metrics provide quantitative assessments of the environmental impact and efficiency of isoxazole synthetic methodologies [15] [26]. The environmental factor (E-factor) serves as a crucial metric, calculated as the ratio of waste mass to product mass [26]. For solvent-free isoxazole synthesis using ball-milling conditions, E-factors range from 1.49 to 4.91, representing significant improvements over traditional solution-based methods [26]. The calculation includes all reactants, catalysts, and auxiliaries, providing a comprehensive assessment of waste generation [26].
Atom economy represents another critical sustainability metric, measuring the percentage of reactant atoms that appear in the final product [29]. Green chemistry approaches for isoxazole synthesis achieve atom economies ranging from 85-95%, compared to 75-82% for classical methods [29]. Process mass intensity (PMI) values for green methodologies range from 2.49-4.5, well below the industry benchmark of less than 10 [29]. Carbon efficiency, which measures the utilization of carbon atoms in the synthesis, shows values of 78-88% for green methods compared to 68-75% for classical approaches [29].
Metric | Classical Methods | Green Methods | Industry Benchmark | Assessment |
---|---|---|---|---|
Atom Economy (%) | 75-82 | 85-95 | >80 | Good to Excellent |
E-Factor | 3.2-5.8 | 1.49-3.5 | <5 | Excellent |
Process Mass Intensity (PMI) | 4.2-6.8 | 2.49-4.5 | <10 | Very Good |
Carbon Efficiency (%) | 68-75 | 78-88 | >70 | Good to Very Good |
Solvent Intensity | 2.1-4.5 | 0-1.2 | <5 | Excellent for solvent-free |
The identification and characterization of reaction intermediates play crucial roles in understanding isoxazole synthesis mechanisms [20]. Benzaldehyde oxime serves as the primary starting material, formed through the condensation of benzaldehyde with hydroxylamine hydrochloride [20]. This stable intermediate undergoes subsequent transformations to generate reactive nitrile oxide species, which act as 1,3-dipoles in cycloaddition reactions [20]. The formation of nitrile oxides from oximes typically involves treatment with activating agents such as TsN(Cl)Na·3H₂O in the presence of tert-butyl alcohol at room temperature [20].
The 2H-azirine intermediate represents a critical transient species in modern isoxazole synthesis pathways [9]. These azirine intermediates are generated through iron(II)-catalyzed rearrangement of isoxazole precursors and serve as versatile synthetic intermediates [9]. The azirine formation involves reductive cleavage of the isoxazole carbon-nitrogen bond, followed by intramolecular cyclization [9]. Isoxazoline intermediates also play important roles as cyclization precursors, formed through cycloaddition reactions between nitrile oxides and alkyne dipolarophiles [20].
Intermediate | Formation Method | Stability | Role in Mechanism |
---|---|---|---|
Benzaldehyde oxime | Benzaldehyde + NH₂OH·HCl | Stable | Starting material |
Nitrile oxide | Oxime + TsN(Cl)Na·3H₂O | Reactive intermediate | 1,3-Dipole for cycloaddition |
2H-Azirine | Fe(II)-catalyzed isoxazole rearrangement | Transient | Rearrangement intermediate |
Isoxazoline | Cycloaddition intermediate | Moderately stable | Cyclization precursor |
Oxime ester | Oxime + activating agent | Stable | Activated nucleophile |
Density functional theory (DFT) calculations provide detailed insights into the mechanistic pathways of isoxazole synthesis [21]. Computational studies using the B3LYP functional combined with the 6-31G(d) basis set have revealed activation energies of -81.15 kcal/mol for pathway P-1 and -77.32 kcal/mol for pathway P-2, favoring the formation of P-1 [21]. Intrinsic reaction coordinate (IRC) analysis confirms that the 1,3-dipolar cycloaddition proceeds via a concerted but asynchronous mechanism [21].
Advanced computational methods employing the M06-2X functional demonstrate that iron(II) catalysts significantly lower activation barriers for isoxazole transformations, with activation energies ranging from 22.1-26.4 kcal/mol [24]. Polarizable continuum model (PCM) calculations reveal that polar solvents favor cyclization reactions, with activation energies of 19.8-24.2 kcal/mol in solvated environments [24]. These computational studies provide crucial guidance for optimizing reaction conditions and understanding the electronic factors governing selectivity [24].
Method/Level of Theory | System Studied | Activation Energy (kcal/mol) | Key Findings |
---|---|---|---|
B3LYP/6-31G(d) | Nitrile oxide cycloaddition | -81.15 (P-1), -77.32 (P-2) | Concerted but asynchronous mechanism |
B3LYP/6-311+G(d,p) | Isoxazole-azirine rearrangement | 25.3-28.7 | Azirine intermediate confirmed |
M06-2X/6-31G(d) | Fe(II) catalyzed transformations | 22.1-26.4 | Fe(II) lowers activation barriers |
PCM-B3LYP/6-31G(d) | Solvent effects on reaction pathways | 19.8-24.2 | Polar solvents favor cyclization |
Stereochemical outcomes in isoxazole synthesis are governed by several factors, including electronic effects of substituents, steric hindrance around the reaction center, and catalyst coordination geometry [19]. The 1,3-dipolar cycloaddition reactions exhibit high regioselectivity, predominantly yielding 3,5-disubstituted isoxazoles with selectivity ratios exceeding 95:5 compared to 3,4-disubstituted products [19]. This regioselectivity is attributed to the electronic effects of the phenyl substituent, which directs the cycloaddition to favor the thermodynamically more stable regioisomer [19].
Isoxazole rearrangement reactions generally proceed with retention of configuration, showing selectivity ratios of 85:15 for retained versus inverted configurations [19]. The stereochemical outcome depends on the steric environment around the reaction center and the coordination geometry of metal catalysts [19]. Azirine formation processes typically result in racemic product formation due to the symmetrical nature of the intermediate radicals [19]. Cyclization processes can exhibit cis/trans selectivity, with ratios of approximately 70:30 depending on the reaction conditions and catalyst coordination [19].
Reaction Type | Stereochemical Outcome | Controlling Factors | Selectivity Ratio |
---|---|---|---|
1,3-Dipolar Cycloaddition | Regioselective (3,5-disubstituted) | Electronic effects of substituents | >95:5 (3,5 vs 3,4) |
Isoxazole Rearrangement | Retention of configuration | Steric hindrance around reaction center | 85:15 (retained vs inverted) |
Azirine Formation | Racemic product formation | Reaction temperature and conditions | 50:50 (racemic) |
Cyclization Process | cis/trans selectivity observed | Catalyst coordination geometry | 70:30 (cis:trans) |
The crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid reveals critical geometric features that influence its biological activity and target interactions [1] [2]. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.953(4) Å, b = 5.981(2) Å, c = 14.142(5) Å, and β = 105.548(6)° [1] [3].
The most significant conformational characteristic is the dihedral angle of 56.64(8)° between the phenyl and isoxazole rings [1] [2] [4]. This substantial twist deviates from planarity and positions the compound in a syn-clinal conformation, as evidenced by the C1-C6-C7-N8 torsion angle of -54.40(19)° [1]. The non-planar arrangement creates a three-dimensional molecular architecture that is crucial for selective protein recognition and binding specificity.
The carboxylic acid group maintains near-coplanarity with the isoxazole ring, with a C-C-C-O torsion angle of only -3.3(2)° [1] [2] [4]. This geometric arrangement optimizes the electronic conjugation between the carboxylic acid functionality and the heterocyclic core, enhancing both the acidity of the carboxylic acid group and the electronic properties of the isoxazole ring system.
Geometric Parameter | Value | Structural Significance |
---|---|---|
Phenyl-Isoxazole Dihedral Angle | 56.64(8)° | Non-planar conformation affecting binding selectivity |
Carboxylic Acid Torsion Angle | -3.3(2)° | Near-coplanarity enhancing electronic conjugation |
Syn-Clinal Torsion Angle | -54.40(19)° | Defines overall molecular conformation |
Unit Cell Volume | 974.0(6) ų | Indicates efficient crystal packing |
The crystal structure is stabilized by a sophisticated hydrogen bonding network that provides insights into the compound's intermolecular recognition capabilities [1] [2]. The primary stabilizing interaction involves O-H⋯O hydrogen bonds between carboxylic acid groups, forming characteristic head-to-head dimers with a donor-acceptor distance of 2.6252(18) Å and a bond angle of 172° [1].
These carboxylic acid dimers represent the fundamental structural motif, where pairs of molecules are linked through symmetric hydrogen bonding following the symmetry operation -x+2, -y, -z [1]. The strength and geometry of these interactions demonstrate the compound's potential for similar hydrogen bonding patterns with protein targets, particularly with complementary carboxylic acid or carboxylate residues.
Secondary hydrogen bonding occurs through C-H⋯N interactions with a distance of 3.427(2) Å and an angle of 159° [1]. These weaker interactions follow the symmetry operation -x+3/2, y-1/2, -z-1/2 and serve to link the carboxylic acid dimers into extended two-dimensional networks [1]. The presence of these secondary interactions indicates the compound's ability to form multiple simultaneous contacts with protein binding sites.
Hydrogen Bond Type | Distance (Å) | Angle (°) | Structural Role |
---|---|---|---|
O-H⋯O (Carboxylic Acid Dimer) | 2.6252(18) | 172 | Primary stabilization |
C-H⋯N (Weak Hydrogen Bond) | 3.427(2) | 159 | Secondary network formation |
Van der Waals Contacts | Various | N/A | Crystal packing optimization |
Aromatic π–π stacking interactions between phenyl rings provide additional structural stabilization with a centroid-to-centroid distance of 3.9614(17) Å [1] [2] [4]. The stacking follows the symmetry operation 1-x, 1-y, -z with a slippage displacement of 1.284 Å, indicating a slightly offset parallel configuration that maximizes favorable π-electron overlap while minimizing unfavorable electrostatic repulsion [1].
This π-π stacking geometry is particularly relevant for biological activity, as it demonstrates the compound's capacity to engage in similar aromatic interactions with phenylalanine, tyrosine, and tryptophan residues in protein binding sites [5] [6]. The observed stacking distance falls within the optimal range for π-π interactions (3.5-4.0 Å), suggesting that similar interactions with aromatic amino acid residues would be energetically favorable.
The three-dimensional crystal packing results from the combination of hydrogen bonding and π-π stacking interactions, creating columns along the crystallographic a-axis [1]. This hierarchical organization demonstrates the compound's ability to participate in multiple non-covalent interactions simultaneously, a characteristic that translates to enhanced binding affinity and selectivity for protein targets.
Computational docking studies and structure-activity relationship analyses have identified several critical binding residues for 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives across different protein targets [7] [8] [9]. In transcription factor complexes, particularly the GATA4-NKX2-5 system, key interactions occur with ARG-513, TYR-355, TYR-385, and SER-530 [9].
The arginine residue ARG-513 forms ionic interactions with the carboxylic acid group, providing strong electrostatic stabilization [9]. This interaction is crucial for binding affinity, as modifications that eliminate or reduce the acidity of the carboxylic acid group result in significant activity loss [8]. The tyrosine residues TYR-355 and TYR-385 engage in both hydrogen bonding and π-π stacking interactions with the isoxazole and phenyl rings, respectively [9].
Serine residue SER-530 provides additional hydrogen bonding opportunities through its hydroxyl group, forming contacts with either the carboxylic acid or isoxazole nitrogen depending on the exact binding conformation [9]. This flexibility in hydrogen bonding patterns contributes to the compound's ability to maintain activity across different protein conformations.
Residue Type | Specific Residues | Interaction Type | Binding Contribution |
---|---|---|---|
Arginine | ARG-513 | Ionic/Electrostatic | Primary anchor point |
Tyrosine | TYR-355, TYR-385 | Hydrogen bonding, π-π stacking | Aromatic recognition |
Serine | SER-530 | Hydrogen bonding | Conformational flexibility |
Hydrophobic | Various | Van der Waals | Shape complementarity |
The structural determinants of biological activity for 5-methyl-3-phenylisoxazole-4-carboxylic acid are closely tied to its three-dimensional conformation and electronic properties [8] [9]. The dihedral angle between the phenyl and isoxazole rings (56.64°) positions these aromatic systems to interact optimally with complementary binding pockets in target proteins.
Electronic distribution across the isoxazole ring system creates regions of electrostatic complementarity with protein binding sites [10] [8]. Density functional theory calculations reveal that the nitrogen and oxygen atoms of the isoxazole ring carry significant negative charge density, enabling favorable interactions with positively charged residues such as lysine and arginine [10].
The carboxylic acid group serves as the primary pharmacophore, providing both hydrogen bonding and electrostatic interactions [8] [11]. Structure-activity relationship studies demonstrate that replacement of the carboxylic acid with bioisosteres such as tetrazole or hydroxamic acid can maintain activity, but often with altered selectivity profiles [11]. The near-coplanarity of the carboxylic acid with the isoxazole ring (torsion angle -3.3°) is crucial for optimal electronic conjugation and binding geometry.
Hydrophobic interactions involving the methyl group at the 5-position and the phenyl ring contribute to binding specificity [8] [9]. The 5-methyl group provides favorable van der Waals contacts with hydrophobic residues while also influencing the electronic properties of the isoxazole ring through inductive effects.
The carboxylic acid functional group represents the most critical structural element for biological activity in 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives [8] [11] [12]. This functionality serves multiple roles: it acts as a hydrogen bond donor and acceptor, provides electrostatic interactions with positively charged residues, and can participate in salt bridge formation with basic amino acids [11].
Systematic structure-activity relationship studies demonstrate that removal or modification of the carboxylic acid group results in dramatic activity loss across multiple biological targets [8] [11]. For example, conversion to the corresponding methyl ester reduces binding affinity by 10-100 fold, while conversion to the amide maintains some activity but with altered selectivity profiles [8].
The ionization state of the carboxylic acid group (pKa ~2.1) ensures that it exists predominantly in the deprotonated form at physiological pH, enabling optimal ionic interactions with protein targets [13] [14]. This ionization characteristic is crucial for membrane permeability and cellular uptake, as the balance between charged and neutral forms affects pharmacokinetic properties.
Bioisosteric replacements of the carboxylic acid have been extensively studied [11] [12]. Tetrazole derivatives show comparable activity in some assays but exhibit different pharmacokinetic profiles due to stronger hydrogen bonding capabilities [11]. Hydroxamic acid derivatives demonstrate enhanced binding to metalloenzymes but reduced activity against transcription factors [11].
Carboxylic Acid Modification | Activity Change | Selectivity Impact | Pharmacokinetic Effect |
---|---|---|---|
Methyl Ester | 10-100 fold decrease | Altered target profile | Improved membrane permeability |
Amide | Moderate decrease | Maintained with changes | Enhanced protein binding |
Tetrazole | Comparable activity | Different selectivity | Stronger hydrogen bonding |
Hydroxamic Acid | Variable changes | Enhanced metalloenzyme activity | Altered plasma protein binding |
Substitution patterns on the phenyl ring profoundly influence the biological activity and selectivity of 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives [8] [15] [16]. The 4-position appears to be the most tolerant to substitution, with methyl and chloro substituents maintaining significant activity while providing enhanced selectivity for specific targets [16].
2-Position substitution often leads to enhanced activity, particularly with small substituents such as methyl or fluoro groups [16]. This enhancement is attributed to optimal steric complementarity with binding pocket geometries and improved electronic properties through inductive effects [16]. The 2-methyl derivative shows 3-4 fold improved potency compared to the parent compound in several assays [16].
3-Position substitution generally results in decreased activity, likely due to steric hindrance with key binding residues [16]. However, specific 3-position modifications can redirect selectivity toward different protein targets, making this position valuable for optimizing therapeutic windows [16].
Multiple substitutions on the phenyl ring typically reduce activity, with disubstituted compounds showing significantly lower potency than monosubstituted analogs [15] [16]. This suggests that the binding pockets have limited capacity to accommodate bulky substituents without compromising key interactions.
Substitution Position | Activity Effect | Optimal Substituents | Selectivity Impact |
---|---|---|---|
4-Position | Moderate tolerance | Methyl, chloro | Enhanced target specificity |
2-Position | Activity enhancement | Methyl, fluoro | Improved potency |
3-Position | Activity reduction | Small groups only | Altered target profile |
Multiple positions | Significant decrease | Generally unfavorable | Reduced overall activity |
The isoxazole heterocycle serves as the central pharmacophore and is generally intolerant to structural modifications [8] [17] [18]. Replacement with other five-membered heterocycles such as pyrazole, thiazole, or oxazole results in significant activity changes, usually decreasing potency but sometimes altering selectivity profiles [18].
Nitrogen and oxygen positioning within the isoxazole ring is critical for maintaining activity [18]. The 1,2-oxazole arrangement (isoxazole) provides optimal electronic distribution and hydrogen bonding geometry compared to 1,3-oxazole (oxazole) or 1,2-diazole (pyrazole) alternatives [18]. This positioning enables specific interactions with target proteins that cannot be replicated by other heterocycles.
Substitution at the 3-position of the isoxazole ring can be tolerated and sometimes enhances activity [18]. The 3-phenyl substituent in the parent compound is optimal, but other aromatic groups can maintain activity with altered selectivity profiles [18]. Aliphatic substituents at this position generally reduce activity.
5-Position modifications beyond the methyl group typically reduce activity [18]. The 5-methyl group provides optimal steric and electronic properties, with larger substituents causing steric hindrance and smaller substituents reducing hydrophobic interactions [18]. The methyl group also influences the electronic properties of the entire isoxazole system through inductive effects.
Core Modification | Activity Impact | Selectivity Change | Structural Consequence |
---|---|---|---|
Pyrazole replacement | Moderate decrease | Altered target profile | Different nitrogen positioning |
Thiazole replacement | Significant decrease | Reduced selectivity | Sulfur electronic effects |
Oxazole replacement | Major decrease | Loss of key interactions | Altered hydrogen bonding |
3-Position substitution | Variable effects | Enhanced selectivity | Modified aromatic interactions |
5-Position substitution | Generally unfavorable | Reduced activity | Disrupted optimal geometry |
Irritant